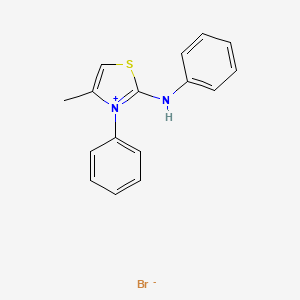![molecular formula C16H10N4O4 B2420300 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 2320725-14-0](/img/structure/B2420300.png)
7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a methoxy group and a pyrazinyl-oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe pyrazinyl-oxadiazolyl moiety can be introduced via cyclization reactions involving pyrazine derivatives and appropriate reagents under specific conditions such as the presence of catalysts or specific solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to derivatives with potentially different properties .
Scientific Research Applications
7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly due to its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives and pyrazinyl-oxadiazolyl compounds. Examples include:
- 7-methoxy-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- 7-methoxy-3-[5-(pyrimidin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Uniqueness
What sets 7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxy-3-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4/c1-22-10-3-2-9-6-11(16(21)23-13(9)7-10)14-19-20-15(24-14)12-8-17-4-5-18-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIJVEFGODONLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2420217.png)

![N-(4-methylphenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2420220.png)
![Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate](/img/structure/B2420221.png)


![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2420226.png)
![6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one](/img/structure/B2420230.png)



![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)
![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine](/img/structure/B2420238.png)
![6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420240.png)
